The synthesis of the related compound, 5-bromo-2-methylpyridin-3-amine, is achieved through a palladium-catalyzed Suzuki cross-coupling reaction . This method could potentially be adapted for the synthesis of 5-Bromo-4-chloro-2-methylpyridine by employing suitable chlorinated reagents and reaction conditions.
Another paper describes the synthesis of 1-bromo-4-chloro-2,3-dimethylbuta-1,3-diene from 1,2,3,4-tetrabromo-2,3-dimethylbutane through dehydrobromination . While this specific reaction does not directly yield 5-Bromo-4-chloro-2-methylpyridine, it showcases the viability of using halogenated starting materials and dehydrohalogenation reactions for synthesizing compounds with similar structures.
Furthermore, the study of (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol utilized DFT calculations to optimize molecular geometry and analyze its electronic structure . Similar computational approaches could be employed to gain a detailed understanding of the molecular structure and electronic properties of 5-Bromo-4-chloro-2-methylpyridine.
Another study explores the [3 + 2] cycloaddition reactions of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile oxide . This study emphasizes the significance of halogen substituents in directing the regioselectivity and influencing the reaction mechanism. These findings suggest that the bromine and chlorine substituents in 5-Bromo-4-chloro-2-methylpyridine could potentially participate in various chemical transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed coupling reactions.
Furthermore, research on 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) demonstrates its potential as a brain-penetrant antagonist for the corticotropin-releasing factor receptor 1 (CRF1), showcasing therapeutic potential in treating alcohol dependence . This highlights how incorporating specific functional groups and structural motifs into similar heterocyclic systems can lead to compounds with desirable biological activities.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: